molecular formula C22H31Cl2N3O3S2 B8038194 FTI 277 hydrochloride

FTI 277 hydrochloride

Cat. No. B8038194
M. Wt: 520.5 g/mol
InChI Key: JXUGEMGZBCEHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FTI 277 hydrochloride is a useful research compound. Its molecular formula is C22H31Cl2N3O3S2 and its molecular weight is 520.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticancer Activity : FTI 277 inhibits phosphatidylinositol 3-OH kinase (PI 3-kinase)/AKT2-mediated growth factor- and adhesion-dependent survival pathways, inducing apoptosis in human cancer cells, especially those overexpressing AKT2 (Jiang et al., 2000).

  • Blocking Oncogenic Ras Signaling : It selectively blocks oncogenic Ras signaling by inducing cytoplasmic accumulation of inactive Ras-Raf complexes, thereby preventing the activation of mitogen-activated protein kinase (MAPK) cascade (Lerner et al., 1995).

  • Inhibition of Prenylation : FTI 277 effectively inhibits the prenylation of H-Ras and N-Ras, a process critical for the activation and function of these proteins in human tumor cell lines (Lerner et al., 1997).

  • Radiosensitizing Effect : It suppresses 24-kDa FGF2-induced radioresistance in HeLa cells expressing wild-type RAS, enhancing the effectiveness of radiation therapy (Cohen-Jonathan et al., 1999).

  • Synergy with Tamoxifen : FTI-277 has been shown to enhance the efficacy of tamoxifen in inhibiting the proliferation of the estrogen-dependent MCF-7 cell line, suggesting potential in breast cancer treatment (Dalenc et al., 2005).

  • Impact on Chromatin Organization : It affects chromatin organization by interfering with protein farnesylation, leading to accumulation of non-farnesylated prelamin A, which impacts chromatin domains and may be relevant in the context of laminopathies (Mattioli et al., 2008).

  • Effect on Myeloma Cells : FTI-277 inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells, suggesting its potential application in the treatment of multiple myeloma (Bolick et al., 2003).

  • Inhibition of Vascular Calcification : FTI-277 inhibits vascular smooth muscle cell calcification, suggesting a therapeutic potential for preventing vascular calcification in conditions such as atherosclerosis, diabetes, and chronic kidney disease (Ponnusamy et al., 2018).

properties

IUPAC Name

methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S2.2ClH/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;;/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUGEMGZBCEHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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